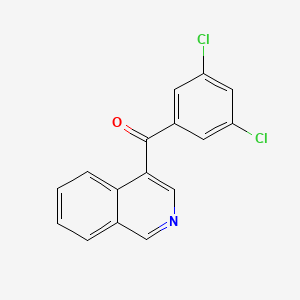

4-(3,5-Dichlorobenzoyl)isoquinoline

Descripción general

Descripción

4-(3,5-Dichlorobenzoyl)isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of a 3,5-dichlorobenzoyl group attached to the isoquinoline moiety. It has the molecular formula C16H9Cl2NO and a molecular weight of 302.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline typically involves the acylation of isoquinoline with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Isoquinoline+3,5-Dichlorobenzoyl chlorideAlCl3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to achieve high yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The 3,5-dichlorobenzoyl group exhibits two distinct reactive sites for substitution:

| Position | Reactivity | Reagents/Conditions | Products |

|---|---|---|---|

| Chlorine atoms | Activated by electron-withdrawing benzoyl group | Amines (NH₃, RNH₂), alkoxides (RO⁻), thiols (RSH) | 3,5-disubstituted benzoyl derivatives |

| Isoquinoline C-1 | Ortho-directing effects from nitrogen | Strong nucleophiles (e.g., Grignard reagents) | Functionalized isoquinoline adducts |

Key Mechanistic Studies:

-

Chlorine substitution follows a two-step SNAr mechanism requiring deprotonation of the σ-complex intermediate

-

Steric hindrance from the 3,5-dichloro pattern reduces reaction rates compared to mono-chloro analogs

Transition Metal-Catalyzed Cross Couplings

The isoquinoline core enables participation in modern catalytic systems:

Table 1 : Potential coupling reactions and catalytic systems

Notable Limitations:

-

Benzoyl carbonyl groups may poison catalysts requiring optimized ligand systems

-

Chlorine substituents can act as directing groups or participate in β-hydride elimination

Redox Transformations

Experimental data from analogous quinoline systems predicts:

Oxidation Pathways :

-

Benzoyl group → Benzoic acid derivatives (KMnO₄/H⁺)

-

Isoquinoline ring → N-oxide (mCPBA)

-

Combined systems → Quinone formation (CrO₃)

Reduction Pathways :

-

LiAlH₄ reduces benzoyl to benzyl alcohol

-

Catalytic hydrogenation saturates isoquinoline ring

Cycloaddition Chemistry

The electron-deficient aromatic system participates in:

-

[4+2] Diels-Alder Reactions :

-

1,3-Dipolar Cycloadditions :

Functional Group Interconversion

Critical transformations of the benzoyl moiety:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O | 3,5-Dichlorobenzoic acid | Pharmaceutical intermediates |

| Aminolysis | NH₃/EtOH | 3,5-Dichlorobenzamide | Polymer precursors |

| Reduction | BH₃·THF | (3,5-Dichlorophenyl)methanol | Chiral auxiliaries |

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of 4-(3,5-Dichlorobenzoyl)isoquinoline is in the field of oncology. Research has indicated that isoquinoline derivatives exhibit potent inhibitory effects against various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit key proteins involved in drug resistance in cancer cells, such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These proteins are responsible for the efflux of anticancer drugs, leading to reduced efficacy of chemotherapy agents. By inhibiting these transporters, this compound enhances the accumulation of chemotherapeutic drugs within resistant cancer cells, potentially improving treatment outcomes .

- Case Studies : In vitro studies have demonstrated that derivatives of isoquinoline can induce cell cycle arrest and apoptosis in neuroendocrine prostate cancer (NEPC) cells. For example, a structurally optimized isoquinoline derivative showed an IC50 value of 0.47 μM against NEPC cell lines, indicating strong antiproliferative activity .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of isoquinoline derivatives, including this compound.

- Research Findings : Compounds with isoquinoline structures have been investigated for their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Mechanisms : The neuroprotective effects may be attributed to the modulation of signaling pathways involved in neuronal survival and apoptosis. Isoquinoline derivatives have been found to influence the expression of neuroprotective proteins and reduce the formation of toxic aggregates associated with neurodegeneration .

Synthesis of Novel Therapeutics

This compound serves as a versatile building block for synthesizing new pharmacologically active compounds.

- Synthetic Pathways : The compound can be utilized in various synthetic routes to create hybrids with enhanced biological activities. For instance, it has been used to synthesize new cyclopentaquinolines that demonstrate anti-Alzheimer's disease potential with fewer side effects compared to existing treatments .

- Pharmaceutical Applications : The synthesis of novel derivatives often leads to compounds with improved selectivity and potency against specific biological targets, making them suitable candidates for further development into therapeutic agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(3,5-Dichlorobenzoyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved depend on the specific biological context and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzoylisoquinoline: Lacks the dichloro substituents, resulting in different chemical and biological properties.

4-(4-Chlorobenzoyl)isoquinoline: Contains a single chlorine atom, leading to variations in reactivity and potency.

4-(3,4-Dichlorobenzoyl)isoquinoline: Has chlorine atoms in different positions, affecting its steric and electronic properties.

Uniqueness

4-(3,5-Dichlorobenzoyl)isoquinoline is unique due to the specific positioning of the chlorine atoms on the benzoyl group. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-(3,5-Dichlorobenzoyl)isoquinoline is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of a dichlorobenzoyl group attached to an isoquinoline structure. Its chemical formula is C16H12Cl2N, and it has been identified as a promising scaffold for drug development.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

The anticancer activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly affecting the G2/M phase, which leads to increased apoptosis in cancer cells.

- Induction of Apoptosis : Studies have shown that treatment with this compound results in increased levels of apoptotic markers such as Fas protein, indicating its role in promoting programmed cell death.

Case Studies

A study on the cytotoxicity of this compound was conducted using various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (p53 +/+) | 15 | G2/M phase arrest and apoptosis |

| HCT116 (p53 -/-) | 25 | Induction of extrinsic apoptosis |

| MCF-7 | 20 | Cell cycle inhibition |

Table 1: Cytotoxicity and Mechanism of Action of this compound on Cancer Cell Lines.

Antimicrobial Activity

Research into the antimicrobial properties of this compound has yielded promising results. The compound demonstrated significant activity against several bacterial strains, particularly those resistant to conventional antibiotics.

Study Findings

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound showed a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Lower than Methicillin |

| Escherichia coli | 16 | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 32 | Higher than Gentamicin |

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Strains.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDZSDKDLGXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.